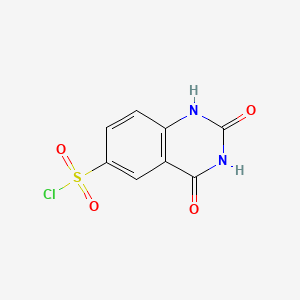

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride, also known as DQSCl, is a sulfonamide derivative used for various scientific research applications. It is a white crystalline powder with a molecular weight of 311.35 g/mol and a melting point of 105-106°C. DQSCl is used in organic synthesis, as a reagent in organic chemistry, and as a catalyst in the synthesis of pharmaceuticals and other compounds.

科学的研究の応用

Green Synthesis and Chemical Reactions

The compound and its derivatives have been synthesized using environmentally friendly methodologies. For example, a green synthesis approach has been developed for the preparation of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives, showcasing efficient and water-based work-up stages. This methodology not only emphasizes sustainable chemistry but also introduces a pathway for synthesizing a variety of derivatives with potential applications in drug discovery and material science (Festus & Craig, 2021).

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of quinazoline derivatives. For instance, novel di-substituted sulfonylquinoxaline derivatives exhibited significant antibacterial and antifungal activities, highlighting their promise as lead compounds for developing new antimicrobial agents. The research also explored their mechanisms of action, including DNA gyrase inhibition and immunomodulatory effects, which provide insights into their potential therapeutic applications (Ammar et al., 2020).

Corrosion Inhibition

Quinazoline derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic media. The studies found that these compounds effectively prevent corrosion, making them useful for applications in material science and engineering. The inhibition process was attributed to the adsorption of quinazoline molecules on the metal surface, which was supported by electrochemical measurements and scanning electron microscopy (Kumar et al., 2020).

Synthetic Methodologies

The research has also extended to developing novel synthetic methodologies for quinazoline derivatives. For instance, a one-pot synthesis method for substituted 2,3-dihydroquinazoline-4(1H)-ones has been reported, offering a simplified approach to accessing a variety of quinazoline scaffolds. Such methodologies are crucial for expanding the chemical space of quinazoline derivatives for further exploratory studies in drug development and other applications (Azimi & Azizian, 2016).

特性

IUPAC Name |

2,4-dioxo-1H-quinazoline-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFXQSDJQGOMPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390310 |

Source

|

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

CAS RN |

56044-12-3 |

Source

|

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)

![Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B1351622.png)

![6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid](/img/structure/B1351624.png)